2.5-Unit Increase in Computed Lipophilicity (XLogP3) Over Unsubstituted N-Phenylmaleamic Acid
The target compound exhibits a computed XLogP3 of 3.8 [1], while the unsubstituted N-phenylmaleamic acid (maleanilic acid) has an ACD/LogP of 1.31 . This difference of 2.49 log units translates to a >300-fold increase in theoretical partition coefficient, indicating substantially higher membrane permeability potential.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Maleanilic acid (N-phenylmaleamic acid) ACD/LogP = 1.31 |
| Quantified Difference | +2.49 log units |
| Conditions | PubChem XLogP3 algorithm (target) vs ACD/LogP algorithm (comparator); both are in silico predictions |
Why This Matters
A 2.5-unit logP increase predicts significantly greater passive membrane diffusion, which is critical for intracellular target engagement and justifies selection of the hexyloxycarbonyl derivative when designing cell-permeable probes or prodrugs.
- [1] PubChem. (2026). Computed XLogP3 for CID 2058600 – (2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid. National Library of Medicine. View Source
